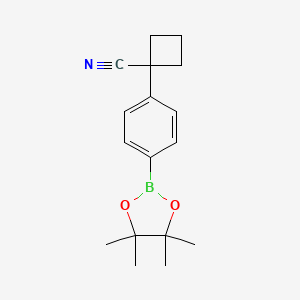
3-Fluorocyclopentanon
Übersicht
Beschreibung
3-Fluorocyclopentanone is a chemical compound with the molecular formula C5H7FO . It is widely researched and has versatile applications in the field of chemistry and industry.
Synthesis Analysis
The synthesis of 3-Fluorocyclopentanone involves complex chemical reactions . For instance, one method involves the homologation of arylcyclobutanones with trimethylsilyldiazomethane . Another method involves the use of oxone/halide and Fenton bromide, which achieves a halogenative semipinacol rearrangement at room temperature .
Physical And Chemical Properties Analysis
3-Fluorocyclopentanone has a density of 1.1±0.1 g/cm3, a boiling point of 140.1±33.0 °C at 760 mmHg, and a vapor pressure of 6.2±0.3 mmHg at 25°C . It has a molar refractivity of 23.4±0.4 cm3, a polar surface area of 17 Å2, and a molar volume of 95.3±5.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Fluorophor-Design für die biologische Bildgebung
Fluorierte Verbindungen wie 3-Fluorocyclopentanon werden oft beim Design von Fluorophoren verwendet . Diese Fluorophore sind in der biologischen Bildgebung von entscheidender Bedeutung, wo sie bei der Visualisierung zellulärer Prozesse mit hoher Spezifität und Sensitivität helfen. Das Vorhandensein von Fluor kann die Photostabilität und Helligkeit dieser Bildgebungsmittel verbessern.
Elektrochemische Anwendungen
Die Fluorierung von Molekülen wie This compound kann zu verbesserten elektrochemischen Eigenschaften führen . Dies macht sie für den Einsatz in elektrochemischen Geräten wie Batterien und Superkondensatoren geeignet. Sie können als Lösungsmittel oder Elektrolytzusätze dienen und so zur Gesamteffizienz und Stabilität des Geräts beitragen.
Säure-Base-Studien
Die fluorierten Derivate von Cyclopentanon werden auf ihre Säure-Base-Eigenschaften untersucht . This compound kann als Modellverbindung verwendet werden, um den Einfluss der Fluorierung auf Azidität und Basizität zu verstehen, was für die Entwicklung von Verbindungen mit gewünschter Reaktivität und Stabilität unerlässlich ist.
Eigenschaften
IUPAC Name |
3-fluorocyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGQWZTRAZIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738144 | |
| Record name | 3-Fluorocyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215071-10-5 | |
| Record name | 3-Fluorocyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane](/img/structure/B1510103.png)




![Ethyl (6-amino-2-methyl-1h-benzo[d]imidazol-4-yl)carbamate](/img/structure/B1510132.png)





